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Compound of Interest

Compound Name: 5-Methyl-3-hexanol

Cat. No.: B1620177

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data
for 5-Methyl-3-hexanol (CAS No: 623-55-2), a secondary alcohol with applications in various
chemical syntheses. This document outlines the mass spectrometry and nuclear magnetic
resonance spectroscopy data, details the experimental protocols for these techniques, and
presents visualizations to aid in the understanding of the molecular structure and spectroscopic
analysis workflow.

Spectroscopic Data

The following sections present the core spectroscopic data for 5-Methyl-3-hexanol,
summarized in clear and concise tables for easy reference and comparison.

Mass Spectrometry (MS)

The electron ionization mass spectrum of 5-Methyl-3-hexanol is characterized by
fragmentation patterns typical for secondary alcohols, primarily through a-cleavage and
dehydration. The major fragments observed are detailed in Table 1.

Table 1: Mass Spectrometry Data for 5-Methyl-3-hexanol
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miz Relative Intensity (%) Proposed Fragment
43 100 [C3HT]+

57 85 [CAHO+

73 80 [C4H9O]+ (a-cleavage)
45 75 [C2H50]+ (a-cleavage)
29 65 [C2H5]+

98 10 [M-H20]+

116 <5 [M]+ (Molecular lon)

Data interpreted from the NIST Mass Spectrometry Data Center.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of public experimental NMR data, the following tables present
predicted 13C and *H chemical shifts for 5-Methyl-3-hexanol. These predictions are based on
computational models and provide a valuable reference for spectral interpretation.

Table 2: Predicted 13C-NMR Chemical Shifts for 5-Methyl-3-hexanol

Carbon Atom Predicted Chemical Shift (ppm)
C1l 10.0
Cc2 29.5
C3 73.0
C4 42.0
C5 25.0
C6 22.5
C7 (Methyl on C5) 22.5
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Note: These are predicted values and may differ from experimental results.

Table 3: Predicted *H-NMR Chemical Shifts for 5-Methyl-3-hexanol

Proton(s) Prt?dicted Chemical Multiplicity Cou:lpling Constant
Shift (ppm) (J) in Hz

H1 (CH3) 0.9 Triplet 7.2

H2 (CH2) 1.4 Multiplet

H3 (CH-OH) 35 Multiplet

H4 (CH2) 1.2 Multiplet

H5 (CH) 1.6 Multiplet

H6, H7 (2xCH3) 0.9 Doublet 6.8

OH Variable Singlet (broad)

Note: These are predicted values and may differ from experimental results. The chemical shift
of the hydroxyl proton is highly dependent on concentration and solvent.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the spectroscopic
techniques discussed.

Mass Spectrometry (Electron lonization)

Sample Preparation: A dilute solution of 5-Methyl-3-hexanol is prepared in a volatile organic
solvent, such as methanol or dichloromethane.

Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) is typically employed.
GC Conditions:
« Injection Port Temperature: 250 °C

e Carrier Gas: Helium at a constant flow rate.
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e Oven Temperature Program: An initial temperature of 50 °C is held for 2 minutes, followed by
a ramp of 10 °C/min to 250 °C, which is then held for 5 minutes.

MS Conditions:

lonization Mode: Electron lonization (El)

Electron Energy: 70 eV

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Mass Range: m/z 20-200

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of 5-Methyl-3-hexanol is dissolved in 0.5-0.7 mL
of a deuterated solvent, typically chloroform-d (CDCIs), in a 5 mm NMR tube. A small amount of
tetramethylsilane (TMS) may be added as an internal standard (& 0.00 ppm).

Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance or Varian INOVA,
operating at a proton frequency of 300 MHz or higher.

H-NMR Acquisition Parameters:

Pulse Sequence: A standard single-pulse experiment.

Number of Scans: 16-64, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

Acquisition Time: 2-4 seconds.

Spectral Width: A range of 0-10 ppm is typically sufficient.
13C-NMR Acquisition Parameters:

e Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
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Number of Scans: 1024 or more, due to the low natural abundance of 13C.

Relaxation Delay: 2-5 seconds.

Acquisition Time: 1-2 seconds.

Spectral Width: A range of 0-150 ppm is typically sufficient.

Visualizations

The following diagrams illustrate the molecular structure of 5-Methyl-3-hexanol and the logical
workflow for its spectroscopic analysis.
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Caption: Workflow for the spectroscopic analysis of 5-Methyl-3-hexanol.

Caption: Structure of 5-Methyl-3-hexanol with atom numbering.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 5-Methyl-3-hexanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1620177#spectroscopic-data-overview-for-5-methyl-
3-hexanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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